molecular formula C31H31NO6 B14096481 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-ethoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-ethoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14096481
M. Wt: 513.6 g/mol
InChI Key: XMLBIGGFRMLROP-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-ethoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-ethoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxyphenyl and ethoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Final modifications: The final steps may involve methylation and other functional group modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-ethoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-ethoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-ethoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-ethoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its complex structure, which includes multiple aromatic rings and functional groups. This complexity allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C31H31NO6

Molecular Weight

513.6 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-ethoxyphenyl)-5,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C31H31NO6/c1-6-37-22-9-7-8-21(17-22)27-26-28(33)23-15-18(2)14-19(3)29(23)38-30(26)31(34)32(27)13-12-20-10-11-24(35-4)25(16-20)36-5/h7-11,14-17,27H,6,12-13H2,1-5H3

InChI Key

XMLBIGGFRMLROP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)OC5=C(C=C(C=C5C3=O)C)C

Origin of Product

United States

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